(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol
Description
(3S,4R)-4-[(3-Aminopropyl)amino]oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at position 3 and a 3-aminopropylamino substituent at position 4. This compound has garnered attention in structural biology, as evidenced by its inclusion in a 2025 crystal structure study of Toll-like receptor 8 (TLR8) complexes .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3S,4R)-4-(3-aminopropylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H16N2O2/c8-2-1-3-9-6-4-11-5-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1 |
InChI Key |
CMTBMOSINBTGKE-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCCN |
Canonical SMILES |
C1C(C(CO1)O)NCCCN |
Origin of Product |
United States |
Biological Activity
Introduction
(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol, also referred to as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral compound characterized by a tetrahydrofuran ring with specific stereochemical configurations. Its molecular formula and weight are approximately and 160.21 g/mol respectively. The presence of an amino group at the 4-position and a 3-aminopropyl substituent contributes significantly to its biological activity and potential applications in medicinal chemistry.
Structural Characteristics
The compound's unique structure allows it to participate in various biological interactions. The amino group can undergo nucleophilic substitutions, which are crucial for synthesizing derivatives that may enhance its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis.
- Interaction with Receptors : It may interact with neurotransmitter receptors, influencing neurological pathways.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease processes.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially modulating their activity and influencing physiological responses.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound found that it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains.
Study 2: Neuroprotection
In vitro studies demonstrated that the compound could protect human neuroblastoma cells from oxidative stress-induced apoptosis. The protective effect was observed at concentrations ranging from 10 to 50 µM, with a significant reduction in cell death compared to control groups.
Study 3: Receptor Binding Affinity
Research utilizing radiolabeled ligand binding assays indicated that this compound has a binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S,3R,4R)-2-amino-tetrahydrofuran | Tetrahydrofuran ring with different stereochemistry | Known for its role in carbohydrate metabolism |
| (3S,4R)-4-(phenylpropyl)amino-tetrahydrofuran | Phenyl substitution | Enhanced lipophilicity affecting bioavailability |
| (2R,5R)-5-amino-tetrahydrofuran | Different stereochemistry | Potentially different biological activities |
Comparison with Similar Compounds
Table 1: Key Properties of (3S,4R)-4-[(3-Aminopropyl)amino]oxolan-3-ol and Analogues
*Inferred formula; †Calculated based on substituents.
Stereochemical and Functional Group Variations
- Aminopropylamino vs.
- Dimethylamino Substituent (): The dimethylamino group (C₆H₁₃NO₂) introduces a tertiary amine, enhancing lipophilicity compared to the hydrophilic 3-aminopropylamino group. This property is critical in drug design for membrane permeability .
Purity and Commercial Availability
- The pyrrolidine analogue () was available at ≥95% purity but is now discontinued, highlighting challenges in sourcing chiral intermediates .
- Epoxy-substituted oxolan-3-ol () is produced at 95% purity, suggesting industrial utility in polymer chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
